molecular formula C4H6N4OS B584512 5,6-Diamino-4-thiouracil-13C2 CAS No. 1346601-57-7

5,6-Diamino-4-thiouracil-13C2

Cat. No.: B584512
CAS No.: 1346601-57-7
M. Wt: 160.164
InChI Key: GXWCTUJSEWZPNM-ZKDXJZICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-4-thiouracil-13C2 is a stable isotope-labeled compound with the molecular formula C213C2H6N4OS and a molecular weight of 160.17. It is a derivative of thiouracil, a sulfur-containing pyrimidine analog. This compound is primarily used as a labeled intermediate in the synthesis of thiouric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-4-thiouracil-13C2 typically involves the incorporation of carbon-13 isotopes into the thiouracil structure. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 4-thiouracil.

    Isotope Incorporation: Carbon-13 isotopes are introduced into the precursor through specific chemical reactions.

    Amination: The precursor undergoes amination reactions to introduce amino groups at the 5 and 6 positions of the thiouracil ring.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-4-thiouracil-13C2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The amino groups at positions 5 and 6 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

5,6-Diamino-4-thiouracil-13C2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Diamino-4-thiouracil-13C2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

    4-Thiouracil: A sulfur-containing pyrimidine analog used in similar applications.

    6-Propyl-2-thiouracil: An antithyroid drug used to treat hyperthyroidism.

    2-Thiouracil: Another thiouracil derivative with applications in nucleic acid research.

Uniqueness

5,6-Diamino-4-thiouracil-13C2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage in studies requiring high sensitivity and specificity .

Properties

IUPAC Name

5,6-diamino-4-sulfanylidene-(4,5-13C2)1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(9)8-3(1)10/h5H2,(H4,6,7,8,9,10)/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWCTUJSEWZPNM-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=[13C]([13C](=S)NC(=O)N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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